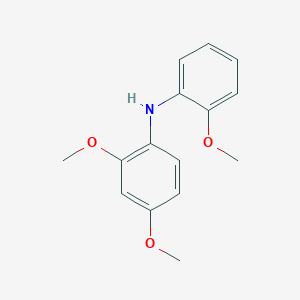
2,4-Dimethoxy-N-(2-methoxyphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-N-(2-methoxyphenyl)aniline: is an organic compound with the molecular formula C16H17NO3 It is a derivative of aniline, where the aniline core is substituted with methoxy groups at the 2 and 4 positions, and an additional methoxyphenyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline typically involves the reaction of 2,4-dimethoxyaniline with 2-methoxybenzaldehyde under acidic or basic conditions to form a Schiff base, followed by reduction to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methoxy groups in 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline can undergo oxidation to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline is used as a building block in organic synthesis. It can be employed in the preparation of dyes, pigments, and other complex organic molecules.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving methoxy-substituted anilines.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline involves its interaction with various molecular targets, such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic rings provide a stable framework for these interactions, allowing the compound to modulate biological pathways effectively.
Comparación Con Compuestos Similares
2,4-Dimethoxyaniline: A simpler derivative with only two methoxy groups on the aniline ring.
4,4’-Dimethoxydiphenylamine: Another related compound with methoxy groups on both aromatic rings.
Uniqueness: 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline is unique due to the presence of an additional methoxyphenyl group attached to the nitrogen atom, which enhances its chemical reactivity and potential applications. This structural feature distinguishes it from simpler aniline derivatives and provides additional sites for functionalization and interaction with molecular targets.
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
2,4-dimethoxy-N-(2-methoxyphenyl)aniline |
InChI |
InChI=1S/C15H17NO3/c1-17-11-8-9-13(15(10-11)19-3)16-12-6-4-5-7-14(12)18-2/h4-10,16H,1-3H3 |
Clave InChI |
VCXYJAXBCZANTE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)NC2=CC=CC=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


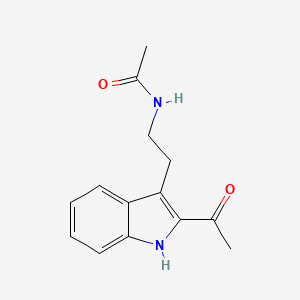
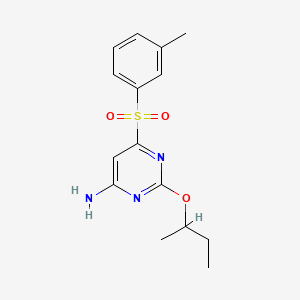

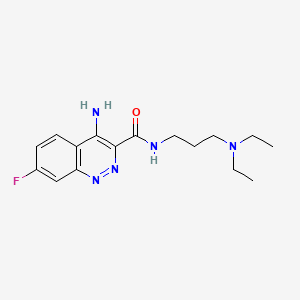



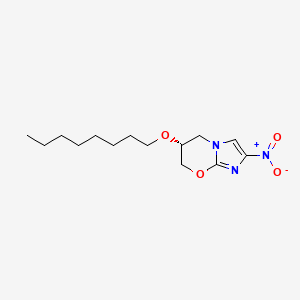
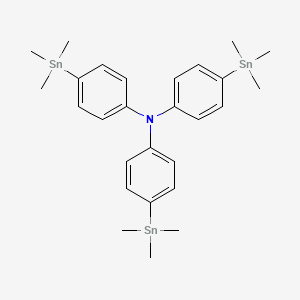
![[6-(Butylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12929393.png)
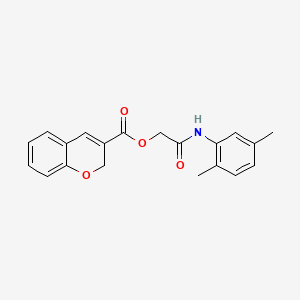
![(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12929407.png)
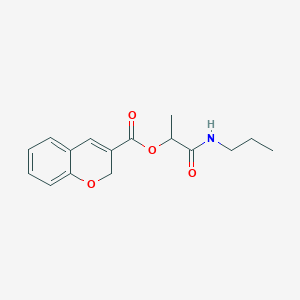
![2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine](/img/structure/B12929413.png)
